5-Bromo-1-cyclohexyl-6-fluoro-2-methyl-1,3-benzodiazole

描述

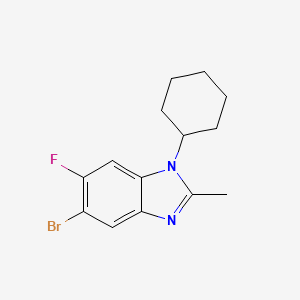

5-Bromo-1-cyclohexyl-6-fluoro-2-methyl-1,3-benzodiazole (CAS: 1400644-59-8, MFCD22421520) is a benzimidazole derivative characterized by a bicyclic aromatic core fused with an imidazole ring. The compound features four distinct substituents: a bromine atom at position 5, fluorine at position 6, a methyl group at position 2, and a cyclohexyl group at position 1 . This substitution pattern confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications. Benzimidazoles are recognized as "privileged structures" due to their adaptability in drug design, particularly in anti-infectious, anti-proliferative, and cardiovascular therapies .

属性

IUPAC Name |

5-bromo-1-cyclohexyl-6-fluoro-2-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrFN2/c1-9-17-13-7-11(15)12(16)8-14(13)18(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSGUAKYZFFIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N1C3CCCCC3)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701197588 | |

| Record name | 1H-Benzimidazole, 5-bromo-1-cyclohexyl-6-fluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701197588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400644-59-8 | |

| Record name | 1H-Benzimidazole, 5-bromo-1-cyclohexyl-6-fluoro-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 5-bromo-1-cyclohexyl-6-fluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701197588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Route Via Benzimidazole Derivatives

Research indicates that benzodiazole derivatives can be synthesized through the cyclization of substituted benzimidazoles, which are then halogenated and functionalized.

- Formation of benzimidazole core: Condensation of o-phenylenediamine with suitable carboxylic acids or aldehydes.

- Halogenation: Electrophilic substitution with brominating or fluorinating agents to introduce the halogens at specific positions on the aromatic ring.

- Cyclization to benzodiazole: Intramolecular cyclization under acidic or basic conditions to form the benzodiazole ring fused with the benzimidazole.

Route Using Nucleophilic Substitution and Alkylation

Another approach involves starting from halogenated benzodiazole precursors and attaching cyclohexyl groups through nucleophilic substitution reactions.

- Preparation of halogenated benzodiazole intermediates: Using halogenation reagents such as NBS or N-fluorobenzenesulfonimide.

- Nucleophilic substitution: Reaction of halogenated intermediates with cyclohexylamine or cyclohexyl derivatives under reflux conditions, often in polar aprotic solvents like DMF.

Route via Multi-step Modular Synthesis

A more complex but versatile method involves multi-step synthesis, starting from simpler heterocyclic compounds and building up the benzodiazole framework.

- Formation of intermediate heterocycles: Using condensation reactions of substituted o-phenylenediamines with aldehydes or ketones.

- Sequential halogenation: Selective bromination and fluorination using electrophilic halogenating agents.

- Cyclization and functionalization: Intramolecular cyclization to form the benzodiazole ring, followed by attachment of cyclohexyl groups via nucleophilic substitution or alkylation.

- The synthesis of related benzodiazole derivatives demonstrated the effectiveness of stepwise halogenation followed by cyclization, with yields dependent on reaction conditions such as temperature, solvent, and reagent equivalents ().

Data Tables Summarizing Preparation Methods

Research Findings and Optimization

- Selectivity: Achieving regioselective halogenation is critical; electrophilic halogenation often favors the ortho or para positions, which can be directed by substituents.

- Reaction conditions: Use of polar aprotic solvents like DMF or DMSO enhances nucleophilic substitution efficiency.

- Yield enhancement: Proper control of reagent equivalents, temperature, and reaction time significantly improves yields.

化学反应分析

Nucleophilic Substitution at Bromine (Position 5)

The bromine atom at position 5 is a primary site for nucleophilic substitution due to its electrophilic nature. This reaction is critical for introducing diverse functional groups:

-

Mechanistic Insight : The electron-withdrawing benzodiazole ring enhances the electrophilicity of the bromine, favoring oxidative addition in palladium-catalyzed reactions.

Fluorine Reactivity (Position 6)

-

Structural Influence : The adjacent bromine and methyl groups modulate electron density, potentially lowering the activation energy for SNAr.

Functionalization of the Benzodiazole Core

The 1,3-benzodiazole system itself can undergo reactions at nitrogen or carbon positions:

-

Comparative Reactivity : The methyl group at position 2 stabilizes the ring electronically but sterically blocks certain reactions.

Stability and Side Reactions

科学研究应用

5-Bromo-1-cyclohexyl-6-fluoro-2-methyl-1,3-benzodiazole is an organofluorine compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodiazole ring with bromine and fluorine substituents, enhancing its reactivity and stability. Below is a detailed exploration of its applications, including case studies and data tables.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its ability to interact with biological targets. Case studies have indicated:

- Anticancer Activity : Research has demonstrated that derivatives of benzodiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study found that structurally similar compounds inhibited tumor growth in xenograft models.

Material Science

The compound's unique properties make it suitable for applications in material science:

- Fluorescent Materials : Its structure allows for potential use in developing fluorescent probes for biological imaging.

Agrochemicals

Research indicates potential applications in agrochemicals:

- Pesticides : Compounds with similar structures have been identified as effective pesticides, suggesting that this benzodiazole derivative may also possess insecticidal or herbicidal properties.

Comparative Analysis of Related Compounds

To highlight the unique aspects of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-6-fluoro-1H-benzo[d]imidazole | Contains bromine and fluorine | Stronger electron-withdrawing effect due to imidazole |

| 4-Fluoro-2-methylbenzothiazole | Contains sulfur in the ring | Known for antimicrobial properties |

| 2-Methylbenzothiazole | Simplified structure without halogens | Used in various pharmaceutical applications |

This table illustrates the diversity within the benzodiazole class while emphasizing the specific attributes of this compound due to its substituents.

作用机制

The mechanism of action of 5-Bromo-1-cyclohexyl-6-fluoro-2-methyl-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

相似化合物的比较

Table 1. Comparative Overview of 1,3-Benzodiazole Derivatives

*Note: Molecular formula inferred from substituent analysis; exact formula requires experimental validation.

Key Observations:

Substituent Effects on Lipophilicity :

- The cyclohexyl group in the target compound increases log P compared to analogs with smaller alkyl groups (e.g., ethyl or methyl) .

- The carboxylic acid derivative (Table 1, row 4) exhibits higher hydrophilicity due to its ionizable group .

Steric Considerations :

- The methyl group at position 2 in the target compound introduces steric hindrance, which may restrict rotational freedom or interaction with enzyme active sites .

Heterocyclic Variants and Functional Analogues

Benzimidazole vs. Benzotriazole

The benzotriazole analog (CAS: 1365272-81-6, IN-0321) replaces the imidazole ring with a triazole, introducing a third nitrogen atom.

Indazole Derivatives

Indazoles (e.g., 5-bromo-6-fluoro-3-methyl-2H-indazole, CAS: 864773-66-0) feature a 1,2-diazole fusion, distinct from the 1,3-diazole in benzimidazoles. This structural difference impacts tautomerism and electronic distribution, often leading to divergent biological activities .

Structure-Activity Relationship (SAR) Insights

生物活性

5-Bromo-1-cyclohexyl-6-fluoro-2-methyl-1,3-benzodiazole is a compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H15BrFN

- Molecular Weight : 279.18 g/mol

- CAS Number : 1381944-74-6

- Structure : The compound features a benzodiazole core with bromine and fluorine substituents, contributing to its unique chemical behavior.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits several pharmacological effects, including:

- Antiviral Activity : Research indicates that benzodiazole derivatives can inhibit viral replication. In particular, compounds similar to this compound have shown efficacy against viruses such as hepatitis C and herpes simplex virus through inhibition of RNA-dependent RNA polymerase .

- Antimicrobial Properties : Some studies have highlighted the antimicrobial potential of benzodiazoles. The compound may exhibit activity against various bacterial strains and fungi, although specific data on this compound is limited .

- Cytotoxicity : Preliminary findings suggest that this compound may possess cytotoxic effects on certain cancer cell lines. The mechanism involves inducing apoptosis in cancer cells, making it a candidate for further anticancer research .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.

- Interaction with Cellular Targets : It may interact with specific cellular receptors or proteins that play critical roles in cell signaling pathways.

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-1-cyclohexyl-6-fluoro-2-methyl-1,3-benzodiazole?

- Methodology : Synthesis typically involves sequential halogenation and functionalization. For bromo-fluoro benzodiazoles, bromination (e.g., using Br₂ or NBS) precedes fluorination (e.g., via DAST or Selectfluor). The cyclohexyl and methyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura coupling. For example, cyclohexyl groups can be added using cyclohexylmagnesium bromide under anhydrous conditions .

- Key Considerations : Optimize reaction temperature (55–120°C) and catalysts (e.g., Pd(PPh₃)₄) to minimize side reactions. Monitor intermediates via TLC or HPLC .

Q. How is this compound characterized structurally and analytically?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C-NMR identifies substituents (e.g., cyclohexyl protons at δ 1.2–2.5 ppm, aromatic fluorines causing splitting patterns) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- Elemental Analysis : Validate purity (>95%) and stoichiometry .

- Supplementary Data : IR spectroscopy verifies functional groups (e.g., C-Br at ~560 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain substitution reactions at the benzodiazole core?

- Reaction Pathways :

- Nucleophilic Substitution : Bromine at position 5 is susceptible to SNAr due to electron-withdrawing effects of fluorine and diazole nitrogen. Use bases like NaOMe to deprotonate and activate the site .

- Coupling Reactions : Suzuki-Miyaura reactions at position 1 (cyclohexyl) require Pd catalysts (e.g., PdCl₂(dppf)) and boronic acids. Steric hindrance from the methyl group (position 2) may reduce yields; optimize ligand choice (e.g., bulky phosphines) .

- Challenges : Competing side reactions (e.g., dehalogenation) under high-temperature conditions .

Q. How do electronic and steric effects influence the compound’s applications in materials science?

- Electronic Properties : The electron-withdrawing bromine and fluorine enhance electrophilicity, making the compound a candidate for:

- Organic Semiconductors : As a building block in charge-transfer complexes.

- Coordination Chemistry : Metal coordination via nitrogen atoms in the diazole ring .

- Steric Effects : The cyclohexyl group introduces rigidity, potentially stabilizing crystal structures for X-ray studies .

Q. How should researchers resolve contradictions in reported data (e.g., melting points, reaction yields)?

- Case Example : Discrepancies in melting points (e.g., 72–74°C vs. 55–60°C) may arise from impurities or polymorphic forms.

- Resolution Strategies :

- Reproducibility Checks : Repeat synthesis using standardized protocols (e.g., identical solvents, cooling rates) .

- Advanced Purity Analysis : Use DSC (Differential Scanning Calorimetry) to detect polymorphs .

Methodological Recommendations

-

Optimizing Synthesis :

- Use Pd-catalyzed coupling for regioselective functionalization .

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

-

Handling Data Variability :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。